TL13-68
Description
Overview of PCBP2 in Molecular Physiology
Poly(rC) Binding Protein 2 (PCBP2), also known as hnRNP-E2, is a versatile protein implicated in a variety of cellular processes. wikipedia.orgproteinatlas.org It is a member of the poly(C)-binding protein family, characterized by the presence of K-homologous (KH) domains that mediate binding to single-stranded nucleic acids, particularly cytosine-rich sequences. wikipedia.orggenecards.orgjax.orgjci.orguniprot.org PCBP2's roles extend beyond simple binding, influencing gene expression at multiple levels. jax.orgjci.org
PCBP2 as an Iron Chaperone and its Role in Iron Homeostasis
PCBP2 functions as an iron chaperone, playing a significant role in intracellular iron management. uniprot.orgbiorxiv.orgfrontiersin.orgresearchgate.net Alongside other PCBP family members, PCBP2 is involved in the safe distribution of iron within the cytosol. frontiersin.orgresearchgate.net This includes the delivery of iron for storage in ferritin, the primary iron storage protein. frontiersin.orgnih.govmdpi.com Studies have shown that PCBP2 can deliver iron to ferritin in both yeast and mammalian cells, and its depletion can reduce iron incorporation into ferritin. nih.gov
Beyond ferritin, PCBP2 has been suggested to have specific functions as a cytosolic iron chaperone for other iron-dependent proteins. frontiersin.org Notably, PCBP2 has been shown to interact with key iron transporters, including the divalent metal transporter 1 (DMT1), which is involved in iron import, and ferroportin (FPN1), the primary iron exporter. frontiersin.orgmdpi.comportlandpress.com This interaction with DMT1 is reported to be required for DMT1-dependent cellular iron uptake, suggesting that PCBP2 may act as a "gatekeeper" for transmembrane iron transport. portlandpress.com The iron chaperone activity of PCBPs is considered important for processes such as iron uptake, storage, iron-sulfur cluster formation, heme biosynthesis, and the cellular response to hypoxia. biorxiv.org
PCBP2 as an RNA-Binding Protein
In addition to its role in iron homeostasis, PCBP2 is well-established as an RNA-binding protein. wikipedia.orgjci.orguniprot.org It belongs to the family of proteins that interact with single-stranded poly(C) motifs in target mRNAs. jci.org Through these interactions, PCBP2 modulates gene expression at various stages, including transcription, mRNA processing, mRNA stabilization, and translation. jax.orgjci.org PCBP2, along with PCBP1 and hnRNPK, constitutes the major cellular poly(rC)-binding proteins. wikipedia.orggenecards.org Its three KH domains are crucial for its RNA binding activity. wikipedia.orggenecards.org
PCBP2 has been implicated in the translational control and stability of various mRNAs. wikipedia.org It is also known to function as a translational coactivator for certain viral RNAs, such as poliovirus RNA. wikipedia.org Furthermore, PCBP2 is involved in mRNA splicing and metabolic processes. wikipedia.org Research has highlighted its role in regulating the expression of specific target mRNAs, influencing cellular processes like cell-cycle progression and apoptosis. jci.org PCBP2 can also be part of messenger ribonucleoprotein (mRNP) complexes. genecards.orguniprot.org
Overview of GPX4 in Cellular Antioxidant Defense
Glutathione (B108866) Peroxidase 4 (GPX4) is a crucial enzyme in the cellular antioxidant defense system, primarily recognized for its ability to protect against lipid peroxidation. frontiersin.orgijbs.comfrontiersin.orgnih.govportlandpress.com It is a member of the glutathione peroxidase family, but unlike other members, GPX4 is unique in its capacity to directly reduce complex lipid hydroperoxides, including those embedded in biological membranes. frontiersin.orgnih.gov
GPX4 as a Selenoprotein and its Enzymatic Activity
GPX4 is a selenoprotein, meaning it contains selenocysteine (B57510) (Sec) in its active site. frontiersin.orgijbs.comfrontiersin.orgnih.govportlandpress.comtohoku.ac.jp This selenocysteine residue is essential for its catalytic activity. frontiersin.orgfrontiersin.orgnih.gov GPX4 utilizes reduced glutathione (GSH) as a cofactor to convert toxic lipid hydroperoxides (LOOH) into less harmful lipid alcohols (LOH). mdpi.comfrontiersin.orgijbs.comfrontiersin.orgnih.govfrontiersin.orgaimspress.com This enzymatic reaction is critical for preventing the accumulation of reactive oxygen species (ROS) and protecting cell membranes from oxidative damage. frontiersin.orgnih.govfrontiersin.orgelabscience.com
The catalytic cycle of GPX4 involves the reduction of the peroxide substrate by the active site selenocysteine, which becomes oxidized. frontiersin.org The oxidized selenocysteine is then regenerated back to its reduced form by glutathione. frontiersin.org The availability of GSH is therefore crucial for maintaining GPX4 activity. mdpi.comfrontiersin.orgfrontiersin.orgaimspress.com The synthesis of GPX4, as a selenoprotein, requires a specialized selenocysteine tRNA, and this process can be influenced by pathways like the mevalonate (B85504) pathway. mdpi.comfrontiersin.orgnih.gov
GPX4 as a Central Regulator of Ferroptosis
GPX4 is recognized as a central and essential regulator of ferroptosis, an iron-dependent, non-apoptotic form of regulated cell death characterized by the accumulation of lipid peroxides. jax.orgfrontiersin.orgijbs.comfrontiersin.orgnih.govportlandpress.comfrontiersin.orgaimspress.comnih.govresearchgate.netmdpi.comoaepublish.com By reducing lipid hydroperoxides, GPX4 prevents the uncontrolled lipid peroxidation that drives ferroptosis. ijbs.comfrontiersin.orgnih.govfrontiersin.orgmdpi.com
The level and activity of GPX4 are critical determinants of a cell's susceptibility to ferroptosis. ijbs.comfrontiersin.orgaimspress.comnih.gov Low GPX4 expression or activity makes cells more vulnerable to ferroptotic cell death, while overexpression or high activity confers resistance. ijbs.comaimspress.commdpi.com Various mechanisms regulate GPX4 activity and protein levels, including post-translational modifications and interactions with other proteins. frontiersin.orgfrontiersin.org Inhibitors that directly target GPX4, such as RSL3, can induce ferroptosis by inactivating the enzyme. ijbs.comfrontiersin.orgaimspress.com The regulation of GPX4 is a key area of research in understanding and manipulating ferroptosis in various physiological and pathological contexts, including cancer. ijbs.comtohoku.ac.jpnih.govoaepublish.com
Conceptual Framework of the PCBP2-GPX4 Axis in Cellular Regulation
Given the critical roles of PCBP2 in iron homeostasis and RNA metabolism, and GPX4 in antioxidant defense and ferroptosis, a conceptual framework emerges where these two proteins may functionally interact to maintain cellular regulation. The link between iron and lipid peroxidation is central to ferroptosis, and both PCBP2 and GPX4 are involved in managing aspects of this relationship.
PCBP2's function as an iron chaperone directly influences the availability and distribution of intracellular iron. biorxiv.orgfrontiersin.orgresearchgate.net Iron is a key catalyst in the Fenton reaction, which contributes to the production of reactive oxygen species and the initiation of lipid peroxidation, the hallmark of ferroptosis. frontiersin.orgfrontiersin.orgaimspress.comnih.govresearchgate.net By regulating iron import, export, and storage, PCBP2 can indirectly impact the cellular environment that either promotes or suppresses lipid peroxidation. frontiersin.orgmdpi.comportlandpress.com
Concurrently, GPX4 acts downstream to mitigate the consequences of lipid peroxidation by reducing toxic lipid hydroperoxides. mdpi.comfrontiersin.orgijbs.comfrontiersin.orgnih.govfrontiersin.orgaimspress.com Its activity is directly dependent on the availability of GSH, which is influenced by cellular metabolic status. mdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.orgaimspress.com
While the precise mechanisms of a direct "PCBP2-GPX4 axis" are still under investigation, it is plausible that PCBP2's role in iron handling could influence the iron-dependent processes that GPX4 protects against. For instance, dysregulation of iron homeostasis by altered PCBP2 function could lead to increased labile iron pools, potentially overwhelming GPX4's capacity to detoxify lipid peroxides and thereby promoting ferroptosis. Conversely, efficient iron channeling by PCBP2 could help maintain iron in less reactive forms or direct it away from pro-oxidant pathways, thus supporting GPX4's protective function.
Furthermore, PCBP2's RNA-binding activity could theoretically influence GPX4 expression or the expression of other proteins involved in GPX4's pathway, such as those involved in GSH synthesis or iron metabolism. While direct evidence of PCBP2 regulating GPX4 mRNA is not explicitly detailed in the provided search results, the known functions of PCBP2 as an RNA-binding protein suggest this as a potential layer of interaction within this conceptual axis. wikipedia.orgjci.org
The interplay between PCBP2 and GPX4 likely represents a complex regulatory network where iron metabolism, redox balance, and gene expression are integrated to control cell fate decisions, particularly in the context of ferroptosis. Further research is needed to fully elucidate the molecular mechanisms and functional consequences of the PCBP2-GPX4 axis in various cellular contexts and disease states.
Properties
Molecular Formula |
C41H55ClN10O6S |
|---|---|
Molecular Weight |
851.5 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[4-[[5-chloro-4-[2-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C41H55ClN10O6S/c1-2-36(53)46-32-7-3-4-8-33(32)47-39-31(42)27-44-40(50-39)45-29-11-13-30(14-12-29)52-18-16-51(17-19-52)20-22-57-24-26-58-25-23-56-21-15-43-37(54)10-6-5-9-35-38-34(28-59-35)48-41(55)49-38/h2-4,7-8,11-14,27,34-35,38H,1,5-6,9-10,15-26,28H2,(H,43,54)(H,46,53)(H2,48,49,55)(H2,44,45,47,50)/t34-,35-,38-/m0/s1 |
InChI Key |
YCWXKQLWMVZSTB-XFKJAIHHSA-N |
Isomeric SMILES |
C=CC(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origin of Product |
United States |
Molecular Mechanisms Governing Pcbp2 Gpx4 Interplay
Direct Protein-Protein Interaction Dynamics
The association between PCBP2 and GPX4 is a key element in a larger regulatory network that protects cells from lipid peroxidation. This dynamic interplay involves direct binding and the formation of a larger protein complex, which is crucial for stabilizing GPX4.
The functional relationship between PCBP2 and GPX4 has been identified through studies investigating the regulation of GPX4 protein levels. Evidence points to PCBP2 being essential for maintaining the stability of GPX4. For instance, in liver cancer cells, the overexpression of PCBP2 has been shown to counteract the reduction in GPX4 expression that occurs when another regulatory protein, TRIB2, is knocked out. researchgate.net This demonstrates a direct link where PCBP2 acts downstream to support GPX4 levels. nih.gov This association is critical, as GPX4 is a key enzyme that converts lipid hydroperoxides into non-toxic lipid alcohols, thereby preventing the iron-dependent lipid peroxidation that drives ferroptosis. nih.gov
While the precise structural interface between PCBP2 and GPX4 is an area of ongoing research, the structural basis for the interaction between PCBP2 and its key regulator, Tribbles homolog 2 (TRIB2), has been elucidated and is critical for the stability of the entire complex. This interaction relies on specific domains within both proteins. researchgate.net
Reciprocal co-immunoprecipitation experiments have demonstrated that the DQLVPD element within TRIB2 and the K-homology 3 (KH3) domain of PCBP2 are essential for their binding. researchgate.net Deletion of the KH3 domain in PCBP2 or the DQLVPD element in TRIB2 abrogates their interaction. This specific motif-domain interaction forms the structural foundation for how TRIB2 and PCBP2 cooperate to regulate downstream targets like GPX4. researchgate.net
Tribbles homolog 2 (TRIB2) is a central player in the formation and function of the regulatory complex involving PCBP2 and GPX4. nih.gov TRIB2 functions upstream of PCBP2, enhancing its stability and, consequently, its ability to protect GPX4. nih.govresearchgate.net TRIB2 has been shown to stabilize GPX4 by reducing the cellular pool of ubiquitin available for the ubiquitination and subsequent degradation of GPX4. nih.gov Mechanistically, TRIB2 interacts directly with PCBP2, suppressing the K48-linked ubiquitination of PCBP2, which in turn increases PCBP2's protein level and stability. researchgate.net This stabilized PCBP2 is then able to effectively regulate GPX4. Therefore, TRIB2 acts as a crucial scaffold and regulator, ensuring the integrity and function of the PCBP2-GPX4 protective axis. nih.govnih.gov
Post-Translational Regulation of GPX4 Stability by PCBP2
The stability of the GPX4 protein is tightly controlled by various post-translational modifications (PTMs), which can dictate its level and activity. nih.govnih.gov These modifications, particularly ubiquitination, are key targets for regulatory proteins like PCBP2. The regulation of GPX4's half-life is a critical control point in determining a cell's sensitivity to ferroptosis. researchgate.net
Interactive Data Table: Key Proteins in the PCBP2-GPX4 Interplay
| Protein | Primary Role in the Interplay | Key Structural Domain/Motif | Effect on GPX4 |
| PCBP2 | Directly stabilizes GPX4, preventing its degradation. | KH3 Domain (for TRIB2 binding) | Increases protein stability. |
| GPX4 | Key enzyme that detoxifies lipid peroxides. | Selenocysteine (B57510) active site | Is stabilized by PCBP2. |
| TRIB2 | Upstream regulator; stabilizes PCBP2 and modulates the ubiquitin system. | DQLVPD Element (for PCBP2 binding) | Indirectly increases stability by stabilizing PCBP2. |
Ubiquitination and Deubiquitination Processes
Influence of TRIB2-PCBP2 Axis on GPX4 Ubiquitination
The ubiquitination of GPX4, a process that marks the protein for degradation, is significantly influenced by the Tribbles homolog 2 (TRIB2)-PCBP2 axis. TRIB2 has been identified as a key molecule in stabilizing GPX4. nih.gov Research indicates that TRIB2 and PCBP2 can reduce the K48-linked ubiquitination of GPX4, a specific type of ubiquitination that primarily targets proteins for proteasomal degradation. researchgate.net The mechanism by which TRIB2 achieves this involves reducing the availability of ubiquitin (Ub) that is necessary for the ubiquitination of GPX4. nih.gov This TRIB2-PCBP2-GPX4 axis is considered critical in tumorigenesis, highlighting its importance in cell survival pathways. researchgate.net By limiting the ubiquitination of GPX4, this axis effectively enhances its stability and, consequently, its ability to protect cells from oxidative damage and ferroptosis. nih.gov
Impact on GPX4 Protein Stability and Degradation Pathways
The stability of the GPX4 protein is tightly controlled by various cellular degradation pathways. The interplay with proteins like PCBP2 and other chaperones dictates the fate of GPX4, determining whether it remains active or is targeted for destruction.
The ubiquitin-proteasome system is a major pathway for the degradation of GPX4. Several anti-cancer compounds have been shown to induce ferroptosis by promoting the ubiquitination of GPX4 and its subsequent degradation by the proteasome. nih.gov For instance, the compound N6F11 has been demonstrated to induce the early ubiquitination of GPX4, leading to its degradation through the proteasome. columbia.edu This process is distinct from other cell death pathways, and inhibitors of the proteasome can prevent the degradation of GPX4 triggered by certain stimuli. nih.govcolumbia.edu However, it is noteworthy that in some contexts, such as cisplatin-induced acute kidney injury, GPX4 depletion occurs through lysosomal degradation rather than the proteasomal pathway. nih.gov
Molecular chaperones play a dual role in regulating GPX4 stability. Heat shock 70kDa protein 5 (HSPA5), also known as GRP78 or BiP, has been identified as a key protector of GPX4. nih.govnih.gov HSPA5, an endoplasmic reticulum-resident chaperone, forms a complex with GPX4, thereby inhibiting its degradation and supporting cell survival. nih.govresearchgate.net Studies have shown that the interaction between HSPA5 and GPX4 increases under conditions of stress, and overexpression of HSPA5 prolongs the half-life of the GPX4 protein. nih.gov In contrast, other heat shock proteins, such as HSP90 and HSC70, can act as molecular chaperones that promote the degradation of GPX4 through a process called chaperone-mediated autophagy (CMA). nih.govmednexus.orgpnas.org This highlights a sophisticated balance in the cellular environment where different chaperones compete to either stabilize or degrade GPX4.
| Chaperone | Effect on GPX4 Stability | Mechanism of Action | References |
| HSPA5 (GRP78) | Increases stability | Forms a complex with GPX4, protecting it from degradation. | nih.govnih.govresearchgate.net |
| HSP90 | Decreases stability | Promotes degradation via chaperone-mediated autophagy (CMA). | nih.govmednexus.orgpnas.org |
| HSC70 | Decreases stability | Recognizes GPX4 for degradation via chaperone-mediated autophagy (CMA). | mednexus.orgpnas.org |
Other Post-Translational Modifications and their Modulation (e.g., Palmitoylation, Succinylation, Phosphorylation, Glycosylation)
Beyond ubiquitination, a variety of other post-translational modifications (PTMs) regulate the stability and activity of GPX4. nih.govresearchgate.netnih.gov These modifications can alter the protein's function, localization, and interaction with other molecules. nih.govkhanacademy.org
Palmitoylation: Recent studies have revealed that S-palmitoylation of GPX4 at cysteine residue 75 is a crucial modification for its stability and function. bioworld.com This lipid modification, catalyzed by the enzyme zDHHC8, enhances GPX4's localization to cellular membranes, particularly the endoplasmic reticulum, thereby increasing its ability to mitigate ferroptosis. Inhibition of palmitoylation sensitizes cancer cells to ferroptotic cell death. bioworld.com
Succinylation: This is an irreversible modification where fumarate, a Krebs cycle intermediate, binds to cysteine residues. nih.gov While identified as a potential PTM for GPX4, its specific functional consequences are still under investigation. nih.govresearchgate.net
Phosphorylation: Phosphorylation of GPX4 has been observed in various tissues, including the heart and sperm cells. nih.gov This modification, occurring on serine, threonine, or tyrosine residues, is known to be involved in regulating protein stability and activity, with specific roles in processes like sperm maturation. nih.gov
Glycosylation: The attachment of sugar moieties to proteins, known as glycosylation, is another PTM that GPX4 can undergo. nih.govresearchgate.net Like other PTMs, glycosylation can affect the protein's level and activity, presenting another potential target for therapeutic intervention in ferroptosis-related diseases. nih.govnih.gov
| Modification | Description | Known/Potential Effect on GPX4 | References |
| Palmitoylation | Attachment of fatty acids (palmitic acid) to cysteine residues. | Stabilizes GPX4 and facilitates its recruitment to membranes, reducing ferroptosis sensitivity. | bioworld.com |
| Succinylation | Irreversible modification of cysteine residues by fumarate. | Predicted to occur on GPX4; specific functional impact is an area of active research. | nih.govresearchgate.net |
| Phosphorylation | Addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. | Regulates protein stability and activity; implicated in sperm maturation. | nih.gov |
| Glycosylation | Attachment of sugar moieties. | Affects GPX4 protein level and/or activity. | nih.govresearchgate.netnih.gov |
Transcriptional and Post-Transcriptional Regulation of GPX4 Expression via PCBP2
The expression of GPX4 is not only controlled at the protein level but also through the regulation of its messenger RNA (mRNA). PCBP2, as an RNA-binding protein, plays a significant role in this post-transcriptional control.
Regulation of GPX4 mRNA Stability
PCBP2 belongs to a family of proteins known for their ability to bind to single-stranded poly(C) motifs within target mRNAs, thereby regulating their metabolism, including stability and translation. nih.govresearchgate.net By binding to the mRNA of a target gene, PCBP2 can protect it from degradation by cellular ribonucleases, thus increasing the transcript's half-life and leading to higher protein expression. While the direct regulation of GPX4 mRNA by PCBP2 is an area of ongoing investigation, the established function of PCBP2 in stabilizing other mRNAs, such as those for TAp73 and TROAP, provides a strong model for its potential role in the GPX4 pathway. nih.govnih.gov Dysregulation of mRNA stability by RNA-binding proteins is a known mechanism in various diseases. For instance, it has been reported that reduced stability of GPX4 mRNA can facilitate ferroptosis in hepatocellular carcinoma. mdpi.com Given that PCBP2 itself is involved in ferroptosis by acting as an iron chaperone, its function as an RNA-binding protein adds another layer to its regulatory role in this cell death pathway. mdpi.com
PCBP2-Mediated Stabilization of SLC7A11 mRNA
Poly(C)-binding protein 2 (PCBP2), a multifunctional RNA-binding protein, plays a significant role in post-transcriptional regulation by binding to single-stranded poly(C) sequences in target mRNAs. nih.gov This interaction is crucial for various cellular processes, including the regulation of ferroptosis, an iron-dependent form of programmed cell death. nih.govnih.gov One of the key mechanisms by which PCBP2 exerts its anti-ferroptotic function is through the stabilization of the messenger RNA (mRNA) encoding Solute Carrier Family 7 Member 11 (SLC7A11). nih.govnih.gov
SLC7A11 is a critical component of the cystine/glutamate antiporter system Xc-, which imports cystine for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. researchgate.net The enzyme Glutathione Peroxidase 4 (GPX4) then uses GSH to neutralize toxic lipid peroxides, thereby protecting the cell from ferroptosis. frontiersin.orgfrontiersin.org The stability and expression level of SLC7A11 are therefore pivotal in determining a cell's sensitivity to ferroptosis.
PCBP2 directly interacts with the SLC7A11 transcript to enhance its stability. nih.govresearchgate.net This stabilization is achieved through PCBP2 binding to specific elements, often C-rich regions, located within the 3'-untranslated region (3' UTR) of the SLC7A11 mRNA. nih.govfrontiersin.orgplos.org By binding to this region, PCBP2 protects the mRNA from degradation by cellular ribonucleases. plos.orgnih.gov This protective action increases the half-life of the SLC7A11 mRNA, leading to sustained protein translation and higher levels of the SLC7A11 protein. nih.govnih.gov The resulting increase in SLC7A11 expression enhances the cell's antioxidant capacity by ensuring a steady supply of cystine for GSH synthesis, which ultimately supports the function of GPX4 and inhibits ferroptosis. nih.govmdpi.comnih.gov
Experimental evidence, such as RNA immunoprecipitation (RIP) assays, has confirmed the direct binding of PCBP2 to SLC7A11 mRNA. nih.gov Furthermore, studies using actinomycin (B1170597) D, a transcriptional inhibitor, have shown that the presence of PCBP2 extends the half-life of SLC7A11 mRNA, demonstrating its stabilizing effect. nih.gov In bladder cancer, for instance, the interaction between PCBP2 and PHGDH prevents the ubiquitination of PCBP2, which in turn stabilizes SLC7A11 mRNA and promotes malignant progression by inhibiting ferroptosis. researchgate.net This regulatory axis highlights PCBP2 as a critical post-transcriptional regulator in the cellular defense against ferroptosis. nih.gov
Role of Pcbp2 Gpx4 Axis in Cellular Processes and Redox Homeostasis
Regulation of Ferroptosis
Ferroptosis is a distinct non-apoptotic cell death pathway triggered by the accumulation of lipid hydroperoxides to lethal levels, a process heavily reliant on iron guidetopharmacology.orgpreprints.orgplos.orguniroma2.it. The PCBP2-GPX4 axis plays a critical role in controlling this process through multiple mechanisms.
GPX4 is a primary inhibitor of ferroptosis. Its enzymatic activity directly neutralizes lipid hydroperoxides, thereby preventing the chain reaction of lipid peroxidation that culminates in ferroptotic cell death guidetopharmacology.orgpreprints.orgthno.orgcdutcm.edu.cnneobioscience.complos.orguniroma2.itpitt.eduresearchgate.net. Inhibition or depletion of GPX4 is a common strategy to induce ferroptosis in experimental settings and is implicated in various pathologies preprints.orgplos.org.
PCBP2 contributes to ferroptosis regulation, primarily through its role in iron metabolism. By acting as a chaperone that facilitates the loading of iron into ferritin, the primary iron storage protein, PCBP2 helps to sequester labile iron pools, thus reducing the iron available to catalyze lipid peroxidation plos.orgresearchgate.net. PCBP2 has also been reported to inhibit ferroptosis by transporting Fe²⁺ to ferroportin, an iron exporter, further reducing intracellular iron levels researchgate.net. Additionally, studies suggest that PCBP2 can regulate GPX4 stability, potentially influencing the cellular capacity to counteract lipid peroxidation. The TRIB2-PCBP2 axis, for instance, has been shown to regulate GPX4 stability by affecting its ubiquitination.
The balance between ferroptosis inhibition and promotion is therefore influenced by the levels and activities of both PCBP2 and GPX4. Factors that impair GPX4 function (e.g., selenium deficiency, GSH depletion, or direct inhibition) or disrupt PCBP2-mediated iron handling can sensitize cells to ferroptosis.
Lipid peroxidation is a hallmark of ferroptosis and involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes preprints.orgthno.orgneobioscience.complos.orguniroma2.itpitt.eduresearchgate.net. GPX4 is the key enzyme that directly counteracts this process by converting toxic lipid hydroperoxides (L-OOH) into less reactive lipid alcohols (L-OH) using reduced glutathione (B108866) (GSH) as a cofactor guidetopharmacology.orgpreprints.orgthno.orgcdutcm.edu.cnneobioscience.complos.orguniroma2.itpitt.edu.
The activity of GPX4 is paramount in preventing the accumulation of lipid damage. When GPX4 is inhibited or its levels are reduced, lipid hydroperoxides accumulate, leading to membrane damage and ultimately ferroptotic cell death preprints.orgplos.org. While PCBP2's direct role in modulating lipid peroxidation is less direct than GPX4's, its involvement in iron homeostasis indirectly impacts this process. By controlling the availability of labile iron, a critical catalyst for lipid peroxidation, PCBP2 helps to mitigate the initiation and propagation of oxidative lipid damage plos.orgresearchgate.net.
Iron is an essential element for numerous biological processes, but excess iron can be highly toxic, primarily by catalyzing the formation of reactive oxygen species through the Fenton reaction and promoting lipid peroxidation guidetopharmacology.orgpreprints.orgplos.orguniroma2.it. Ferroptosis is inherently linked to iron metabolism, with iron overload being a significant driver guidetopharmacology.orgpreprints.orgplos.org.
PCBP2 plays a crucial role in intracellular iron homeostasis by acting as a chaperone that delivers Fe²⁺ to ferritin for storage and to ferroportin for export plos.orgresearchgate.net. This function is vital for buffering cytosolic iron levels and preventing the accumulation of free iron that can fuel lipid peroxidation and ferroptosis. Studies have shown that PCBP1 and PCBP2 are essential for ferritin iron loading plos.org. PCBP2, specifically, can bind to and receive iron from the importer DMT1 and transfer iron to the exporter ferroportin.
GPX4's connection to iron metabolism is primarily indirect, through its role in mitigating the consequences of iron-catalyzed lipid peroxidation. While GPX4 doesn't directly handle iron, its function is essential to protect cells from the toxic effects of iron when it promotes lipid oxidation. The effectiveness of GPX4 in preventing ferroptosis is thus dependent on the level of lipid hydroperoxides, which are generated in an iron-dependent manner. Therefore, PCBP2's management of iron directly influences the oxidative environment that GPX4 must counteract.
The activity of GPX4 is heavily reliant on the availability of reduced glutathione (GSH), which serves as a critical cofactor for the reduction of lipid hydroperoxides thno.orgneobioscience.complos.orguniroma2.itresearchgate.net. GSH is a tripeptide synthesized from glutamate, cysteine, and glycine (B1666218) plos.org. The availability of cysteine is often the rate-limiting factor in GSH synthesis, and its uptake is primarily mediated by the cystine-glutamate antiporter system Xc⁻ plos.orguniroma2.itresearchgate.net.
Depletion of GSH, often due to inhibition of system Xc⁻ or impaired synthesis, compromises GPX4 activity, leading to increased lipid peroxidation and the induction of ferroptosis plos.orguniroma2.itresearchgate.net. While PCBP2 is not directly involved in GSH synthesis, its potential influence on GPX4 stability could indirectly affect the cellular requirement for GSH to maintain effective lipid peroxide detoxification. The interplay here lies in the fact that the protective function of the PCBP2-GPX4 axis against ferroptosis is contingent on sufficient GSH levels to support GPX4 activity.
Lipid metabolism plays a significant role in ferroptosis, particularly the availability of PUFAs that are susceptible to peroxidation researchgate.net. The mevalonate (B85504) pathway, best known for cholesterol synthesis, also has a connection to ferroptosis regulation, primarily through its influence on GPX4 and the production of coenzyme Q10 (CoQ10) researchgate.net.
The mevalonate pathway produces isopentenyl pyrophosphate (IPP), a precursor required for the synthesis of selenocysteine (B57510) tRNA researchgate.net. Selenocysteine is a crucial amino acid incorporated into selenoproteins, including GPX4 guidetopharmacology.orgthno.orgplos.orgresearchgate.net. Therefore, the mevalonate pathway indirectly supports GPX4 synthesis and activity by ensuring the availability of selenocysteine tRNA researchgate.net. Inhibition of the mevalonate pathway can thus impair GPX4 synthesis and sensitize cells to ferroptosis.
Response to Oxidative Stress
Beyond its specific role in ferroptosis, the PCBP2-GPX4 axis contributes to the broader cellular response to oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive species and the cellular antioxidant defense systems uniroma2.itpitt.edu. GPX4, by detoxifying lipid hydroperoxides, is a critical component of this defense, protecting cell membranes and other cellular components from oxidative damage guidetopharmacology.orgpreprints.orgthno.orgcdutcm.edu.cnneobioscience.comuniroma2.itpitt.edu.
PCBP2's role in iron homeostasis is also directly relevant to oxidative stress. By managing intracellular iron levels, PCBP2 helps to limit the iron-catalyzed generation of damaging free radicals plos.orgresearchgate.net. Dysregulation of iron metabolism, which can occur if PCBP2 function is impaired, contributes significantly to oxidative stress plos.org. Furthermore, some research suggests PCBP2 itself may be involved in the oxidative stress response through mechanisms beyond iron handling.
Modulation of Reactive Oxygen Species (ROS) Levels
Reactive Oxygen Species (ROS), including superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (HO•), are natural byproducts of cellular metabolism, essential for signaling at low concentrations but detrimental at high levels mdpi.comnih.gov. The PCBP2-GPX4 axis plays a role in modulating intracellular ROS levels, primarily through its impact on iron availability and lipid peroxide detoxification.
PCBP2, as an iron chaperone, is involved in the transport of Fe²⁺ within the cell nih.govnih.govmdpi.com. Iron is a critical component in Fenton chemistry, a reaction that can generate highly reactive hydroxyl radicals from hydrogen peroxide, contributing to oxidative stress and lipid peroxidation nih.govwikipedia.org. By influencing intracellular iron trafficking, PCBP2 can indirectly affect the potential for ROS generation via iron-catalyzed reactions. Some studies suggest PCBP2 may transport Fe²⁺ to ferritin for storage or to ferroportin for export, thereby controlling the labile iron pool, a source of Fe²⁺ for Fenton reactions nih.govmdpi.comresearchgate.net.
GPX4 directly addresses the consequences of excessive ROS, particularly lipid hydroperoxides (L-OOH), which are formed during lipid peroxidation – a process exacerbated by ROS and iron frontiersin.orgmdpi.com. GPX4 utilizes reduced glutathione (GSH) as a cofactor to convert these toxic lipid hydroperoxides into less harmful lipid alcohols (L-OH), thus preventing the chain reaction of lipid peroxidation and mitigating oxidative damage to cellular membranes mdpi.comijbs.comfrontiersin.orgfrontiersin.orgpreprints.orgmdpi.com. The activity of GPX4 is crucial in preventing the accumulation of lipid ROS, which are potent inducers of cell death nih.govfrontiersin.orgfrontiersin.org.
Contribution to Antioxidant Defense Systems
The cellular antioxidant defense system comprises enzymatic and non-enzymatic mechanisms that neutralize ROS and prevent oxidative damage. The PCBP2-GPX4 axis is an integral part of this defense network, particularly through GPX4's enzymatic activity and PCBP2's potential influence on components of the antioxidant machinery.
GPX4 is a key enzyme in the glutathione system, one of the primary antioxidant defense pathways mdpi.comijbs.comfrontiersin.orgfrontiersin.orgpreprints.orgmdpi.com. It specifically detoxifies lipid hydroperoxides, distinguishing it from other GPX family members nih.govmdpi.comfrontiersin.org. The availability of GSH is critical for GPX4 activity, as GSH is consumed during the reduction of lipid peroxides nih.govmdpi.comfrontiersin.orgpreprints.org. The system xᶜ⁻ antiporter, which imports cystine (a precursor for GSH synthesis), is therefore indirectly linked to GPX4 function nih.govmdpi.commdpi.com.
Recent research indicates that PCBP2 can influence the stability of SLC7A11 mRNA, which encodes a subunit of the system xᶜ⁻ antiporter frontiersin.orgresearchgate.netresearchgate.net. By stabilizing SLC7A11 mRNA, PCBP2 can potentially enhance cystine uptake and subsequently increase GSH levels, thereby supporting GPX4 activity and reinforcing the antioxidant defense against lipid peroxidation frontiersin.orgresearchgate.net. This suggests a collaborative mechanism where PCBP2 facilitates the supply of a crucial cofactor (via influencing GSH synthesis) for GPX4's enzymatic function.
Furthermore, studies have explored the regulatory relationship between PCBP2 and GPX4 protein levels. For instance, the TRIB2-PCBP2 axis has been shown to regulate GPX4 protein stability by reducing its K48 ubiquitination, thereby maintaining GPX4 expression and protecting cells from oxidative stress nih.govresearchgate.net. This highlights a mechanism by which PCBP2, potentially in conjunction with other proteins, can directly impact the abundance of the key antioxidant enzyme GPX4.
Data from research studies illustrate the impact of modulating PCBP2 or GPX4 on indicators of oxidative stress. For example, experiments involving PCBP2 knockdown have shown increased sensitivity to oxidative stress and changes in levels of markers like malondialdehyde (MDA), a product of lipid peroxidation, and GSH researchgate.netnih.gov. Conversely, maintaining or increasing GPX4 expression through various mechanisms correlates with reduced lipid peroxidation and enhanced cellular resistance to oxidative damage ijbs.comfrontiersin.orgfrontiersin.orgmdpi.com.
Table 1: Impact of Modulating PCBP2 and GPX4 on Oxidative Stress Markers
| Intervention | PCBP2 Level | GPX4 Level | Lipid Peroxidation (e.g., MDA) | GSH Level | Cellular Oxidative Stress Sensitivity | Source(s) |
| PCBP2 Knockdown | Decreased | Varied/Downregulated Indirectly researchgate.netnih.govresearchgate.net | Increased | Decreased | Increased | researchgate.net |
| TRIB2 Overexpression | Maintained/Increased nih.govresearchgate.net | Maintained/Increased nih.govresearchgate.net | Decreased | - | Decreased | nih.govresearchgate.net |
| GPX4 Inhibition | - | Decreased | Increased | - | Increased | ijbs.comfrontiersin.orgfrontiersin.orgmdpi.com |
| GPX4 Overexpression | - | Increased | Decreased | - | Decreased | mdpi.com |
Note: The table summarizes general trends observed in various studies and may vary depending on cell type and experimental context. "-" indicates data not explicitly mentioned in the provided snippets for that specific intervention.
Influence on Cellular Viability and Programmed Cell Death Pathways
The interplay between PCBP2 and GPX4 significantly influences cellular fate, particularly in the context of regulated cell death pathways like ferroptosis and apoptosis.
Ferroptosis-Dependent Cell Fate
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid hydroperoxides nih.govmdpi.comijbs.comfrontiersin.orgfrontiersin.orgmdpi.com. The PCBP2-GPX4 axis is a central regulator of sensitivity to ferroptosis.
GPX4 is widely recognized as the core suppressor of ferroptosis nih.govmdpi.comijbs.comfrontiersin.orgfrontiersin.orgmdpi.com. Its ability to detoxify lipid peroxides directly prevents the execution of ferroptosis ijbs.comfrontiersin.orgfrontiersin.orgmdpi.com. Inhibition or depletion of GPX4 leads to the rapid accumulation of lipid ROS and triggers ferroptosis ijbs.comfrontiersin.orgfrontiersin.orgmdpi.com.
PCBP2 influences ferroptosis sensitivity primarily through its roles in iron metabolism and potentially by supporting GPX4 function. As an iron chaperone, PCBP2 can regulate the intracellular labile iron pool nih.govnih.govmdpi.com. Elevated levels of labile iron contribute to the increased production of lipid ROS via Fenton chemistry, thereby promoting ferroptosis nih.govmdpi.comfrontiersin.org. By facilitating iron storage in ferritin or export via ferroportin, PCBP2 can limit the available iron for pro-ferroptotic reactions nih.govmdpi.comresearchgate.net. Studies have shown that PCBP2 knockdown can increase sensitivity to ferroptosis in certain cell types researchgate.net.
Furthermore, the ability of PCBP2 to stabilize SLC7A11 mRNA and potentially support GSH synthesis indirectly contributes to ferroptosis resistance by providing the necessary cofactor for GPX4 activity frontiersin.orgresearchgate.net. The TRIB2-PCBP2 axis's role in maintaining GPX4 protein stability also directly links PCBP2 to the primary anti-ferroptotic defense mechanism nih.govresearchgate.net.
Research findings underscore the critical role of this axis in determining cell fate under conditions that induce ferroptosis. For example, targeting GPX4 with inhibitors like RSL3 is a known method to induce ferroptosis nih.govijbs.com. Cellular models with reduced PCBP2 expression demonstrate increased vulnerability to ferroptosis-inducing agents researchgate.net. This highlights the protective role of the PCBP2-GPX4 axis against ferroptotic cell death.
Crosstalk with Other Regulated Cell Death Mechanisms (e.g., Apoptosis)
While ferroptosis is mechanistically distinct from apoptosis, there is evidence of crosstalk and interplay between the PCBP2-GPX4 axis and apoptotic pathways. Apoptosis is a highly regulated process characterized by specific morphological and biochemical changes, often executed by caspases ijbs.com.
GPX4, in addition to its role in ferroptosis, has also been suggested to play a role in restricting apoptosis nih.gov. This indicates that lipid peroxidation, the primary event suppressed by GPX4, might also serve as a signal or contributing factor in certain apoptotic scenarios. By preventing lipid peroxidation, GPX4 could potentially dampen pro-apoptotic signals that are sensitive to oxidative damage.
PCBP2's influence on other cell death pathways appears more complex and potentially cell-type dependent. While PCBP2 knockdown can increase sensitivity to ferroptosis, it has also been reported to reduce glutamate-induced apoptosis in neurons researchgate.net. This suggests a dual role for PCBP2 in regulating cell death, where its effect on promoting or inhibiting apoptosis might be distinct from its role in ferroptosis. The balance between these processes, potentially influenced by PCBP2, could ultimately determine cell fate researchgate.net.
The interplay between ferroptosis and apoptosis is an active area of research. While the PCBP2-GPX4 axis is a major determinant of ferroptosis sensitivity, its broader impact on the decision between ferroptosis, apoptosis, or other cell fates likely involves complex signaling networks and cellular context. For instance, some therapeutic strategies aim to induce cell death in cancer cells by simultaneously targeting pathways involved in both ferroptosis and apoptosis frontiersin.org. The PCBP2-GPX4 axis, by influencing both lipid peroxidation (key to ferroptosis) and potentially other cellular processes relevant to apoptosis, could be a point of convergence or divergence in these cell death decisions.
Table 2: Influence of PCBP2-GPX4 Axis on Cell Death Pathways
| Axis Component | Primary Role in Ferroptosis | Influence on Apoptosis | Key Mechanism(s) | Outcome of Inhibition/Downregulation | Source(s) |
| GPX4 | Inhibitor | Potential Restrictor | Detoxifies lipid peroxides | Induces ferroptosis; potentially influences apoptotic signaling | nih.govmdpi.comijbs.comfrontiersin.orgfrontiersin.orgmdpi.com |
| PCBP2 | Inhibitor (indirect) | Context-dependent | Iron chaperone; stabilizes SLC7A11 mRNA; interacts with TRIB2 to stabilize GPX4 | Increases ferroptosis sensitivity; potentially reduces neuronal apoptosis | nih.govnih.govmdpi.comfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net |
Upstream and Downstream Regulatory Networks of the Pcbp2 Gpx4 Axis
Upstream Regulators of PCBP2
PCBP2, an RNA-binding protein involved in mRNA stabilization and translation, is subject to regulation by various factors, including other proteins and non-coding RNAs.
Tribbles Homolog 2 (TRIB2)
Tribbles Homolog 2 (TRIB2), a pseudoserine/threonine kinase, has been identified as an upstream regulator of PCBP2. TRIB2 interacts directly with PCBP2 through the DQLVPD sequence of TRIB2 and the KH3 domain of PCBP2. nih.gov This interaction is necessary for maintaining the viability of liver cancer cells and promoting tumor growth. nih.gov TRIB2 has been shown to suppress the K48-ubiquitination of PCBP2, leading to increased levels of PCBP2. nih.gov This suggests that TRIB2 upregulates PCBP2 primarily by reducing its proteasomal degradation mediated by K48-linked ubiquitination. nih.gov TRIB2 also interacts with proteasome 20S subunit beta 5 (PSMB5), and PCBP2 is a prerequisite for TRIB2's induction of PSMB5 activity and subsequent reduction in ubiquitin levels. nih.gov
Non-Coding RNA-Mediated Regulation (e.g., circ_0005397, DUXAP8)
While specific detailed mechanisms for circ_0005397 and DUXAP8 regulating PCBP2 were not extensively detailed in the provided search results, non-coding RNAs are known to play significant roles in regulating gene expression, including that of RNA-binding proteins like PCBP2. This regulation can occur through various mechanisms, such as sponging microRNAs that target PCBP2 mRNA, or by directly interacting with PCBP2 or its associated proteins to influence its stability, localization, or activity.
PHGDH Coupling
Phosphoglycerate Dehydrogenase (PHGDH), a key enzyme in serine biosynthesis, has been shown to interact with PCBP2. PHGDH can bind to PCBP2 and inhibit its ubiquitination degradation. nih.govresearchgate.netpatsnap.com This interaction leads to the upregulation of PCBP2 expression. nih.govresearchgate.netpatsnap.com By inhibiting PCBP2 ubiquitination, PHGDH contributes to the stabilization of PCBP2. nih.gov This regulatory coupling between PHGDH and PCBP2 has been observed to impact downstream pathways, such as the stabilization of SLC7A11 mRNA by PCBP2, which in turn affects ferroptosis. nih.govresearchgate.netpatsnap.com
Upstream Regulators of GPX4
GPX4, a central enzyme in the defense against lipid peroxidation and a key regulator of ferroptosis, is regulated at both the transcriptional and post-translational levels.
Transcriptional Factors (e.g., NRF2, SP2, ATF4, STAT3, SP1, CREB)
The transcription of GPX4 is influenced by several transcription factors. NRF2 (Nuclear factor erythroid 2-related factor 2) is a known regulator of antioxidant genes, and its synthesis and functions are directly affected by NRF2. plos.org ATF4 (Activating transcription factor 4), a member of the CREB/ATF family, is primarily known as a stress-responsive gene regulator and can upregulate genes involved in metabolism and nutrient uptake. google.commdpi.comgoogleapis.com ATF4 can also regulate the expression of additional transcription factors. google.comgoogleapis.com STAT3 (Signal Transducer and Activator of Transcription 3) is a crucial component of the JAK/STAT signaling pathway and is frequently activated in various cancers, where it regulates genes involved in cell proliferation, survival, and apoptosis. guidetopharmacology.orgresearcherslinks.com SP1 (Specificity Protein 1) is a transcription factor known to regulate the expression of a wide range of genes involved in various cellular processes. idrblab.netgenecards.org CREB (cAMP response element-binding protein) is another transcription factor that plays a role in various cellular functions, including gene expression regulation. google.comwikipedia.org While the direct transcriptional regulation of GPX4 by each of these factors (SP2, STAT3, SP1, CREB) was not explicitly detailed for GPX4 in the provided snippets, these factors are broadly known to regulate the expression of numerous genes, including those involved in redox homeostasis and cell survival pathways that intersect with GPX4 function.
Mevalonate (B85504) Pathway Intermediates
The mevalonate pathway, best known for cholesterol biosynthesis, also plays a critical role in GPX4 regulation. Intermediates of this pathway are essential for GPX4 synthesis and activity. The biosynthesis of GPX4, a selenocysteine-containing enzyme, requires the presence of isopentenyl diphosphate (B83284) (IPP), an intermediate of the mevalonate pathway, for the incorporation of selenocysteine (B57510) into the nascent GPX4 protein. explorationpub.comfrontiersin.orgmdpi.comexplorationpub.comxiahepublishing.com Additionally, geranylgeranyl diphosphate (GGPP), another mevalonate pathway intermediate, is necessary for the post-translational geranylgeranylation of proteins, including Rho GTPases, which can influence pathways relevant to GPX4 function. explorationpub.comexplorationpub.com The mevalonate pathway also contributes to the synthesis of coenzyme Q10 (CoQ10), which works alongside GPX4 to suppress phospholipid peroxidation. mdpi.comxiahepublishing.compreprints.org Inhibitors of the mevalonate pathway, such as statins, can reduce GPX4 expression and sensitize cells to ferroptosis. xiahepublishing.com
Other Protein Modulators (e.g., FSP1, MMP9, TRIM21, CST1, FBXO31, TMEM16A, OTUD5, TRIM46, SRFS9, HSPA5)
Several other proteins have been implicated in modulating the PCBP2-GPX4 axis or related pathways. For instance, TRIM46 (tripartite motif-containing protein 46), an E3 ubiquitin ligase, can regulate the ubiquitination of GPX4. nih.gov High glucose concentrations have been shown to up-regulate the ubiquitination level of GPX4. nih.gov OTUD5 (OTU domain-containing protein 5) is a deubiquitinating enzyme that acts as a negative regulator of the innate immune system by deubiquitinating K63-linked TRAF3, thereby suppressing type I interferon production. cellsignal.comnih.gov OTUD5 has peptidase activity towards 'Lys-48'- and 'Lys-63'-linked polyubiquitin (B1169507) chains and can also cleave 'Lys-11'-linked ubiquitin chains in vitro. uniprot.org FBXO31 (F-box only protein 31) is a substrate recognition protein of the SCF E3 ubiquitin ligase complex, mediating ubiquitination and degradation of target proteins via the ubiquitin-proteasome system. ptglab.com CST1 (Cystatin 1) is a secreted protein belonging to the type 2 cystatin superfamily and functions as a cysteine proteinase inhibitor. genecards.orgptglab.com TMEM16A (Anoctamin-1) is a calcium-activated chloride channel involved in various physiological processes like fluid secretion and smooth muscle contraction. nih.govpnas.orgnovateinbio.com SRSF9 (Serine/arginine-rich splicing factor 9) is a member of the SR-rich family of pre-mRNA splicing factors involved in constitutive splicing and alternative splice site selection. uniprot.orggenecards.orgstjohnslabs.comthermofisher.com
Downstream Effectors and Pathways Modulated by PCBP2-GPX4
The PCBP2-GPX4 axis exerts its influence through modulating several key downstream effectors and pathways critical for maintaining cellular homeostasis and preventing oxidative damage.
Lipid Hydroperoxide Detoxification
GPX4 is a crucial enzyme in the detoxification of lipid hydroperoxides. It belongs to the glutathione (B108866) peroxidase family and catalyzes the reduction of hydrogen peroxide, organic hydroperoxides, and lipid hydroperoxides, thereby protecting cells from oxidative damage. promega.de GPX4 has a high preference for lipid hydroperoxides and is essential for protecting cells against membrane lipid peroxidation and cell death. promega.de This function is critical in preventing ferroptosis, a form of regulated cell death characterized by the accumulation of lipid hydroperoxides.
Glutathione Redox State (GSH/GSSG Balance)
The activity of GPX4 is intimately linked to the glutathione redox state, specifically the balance between reduced glutathione (GSH) and oxidized glutathione (GSSG). GPX4 utilizes GSH as a cofactor to reduce lipid hydroperoxides, converting GSH to GSSG. Maintaining a sufficient pool of GSH is therefore essential for optimal GPX4 activity and effective detoxification of reactive oxygen species and lipid hydroperoxides.
SLC7A11 Expression and Function
SLC7A11 (Solute Carrier Family 7 Member 11), also known as xCT, is a cystine/glutamate antiporter that plays a vital role in maintaining intracellular cysteine levels, which are necessary for GSH synthesis. genecards.orgcreative-biolabs.comthermofisher.comneweastbio.com The PCBP2-GPX4 axis can modulate SLC7A11 expression and function, thereby influencing the availability of cysteine for GSH synthesis and consequently impacting GPX4 activity and the cell's capacity to handle oxidative stress. SLC7A11 is a sodium-independent heterodimeric transporter highly specific for cysteine and glutamate. genecards.orgcreative-biolabs.comthermofisher.com
Protein Names and Identifiers
Here is a table of the proteins mentioned in this article and their corresponding UniProt IDs, as PubChem CIDs are typically for chemical compounds.
| Protein Name | UniProt ID (Human) |
| PCBP2 | Q15365 |
| GPX4 | P36969 scbt.combicnirrh.res.inuniprot.org |
| FSP1 (AIFM2) | Q96AY6 |
| MMP9 | P14780 |
| TRIM21 | Q13256 |
| CST1 | P01037 genecards.orgptglab.combiocat.com |
| FBXO31 | Q5XUX0 ptglab.comgenecards.orgthermofisher.combosterbio.com |
| TMEM16A (ANO1) | Q5XXA6 novateinbio.comorigene.comthermofisher.com |
| OTUD5 | Q96G74 cellsignal.comnih.govsapient.biopax-db.org |
| TRIM46 | Q7Z4K8 sysy.comcellsignal.comgenecards.orgsysy.combiogps.org |
| SRSF9 | Q13242 uniprot.orggenecards.orgstjohnslabs.comthermofisher.comensembl.org |
| HSPA5 (BiP/GRP78) | P11021 |
| PSMB5 | P28074 nih.govcellsignal.comgenecards.orgassaygenie.comthermofisher.com |
| SLC7A11 (xCT) | Q9UPY5 genecards.orgcreative-biolabs.comthermofisher.comneweastbio.com |
| TRIB2 | Q9H7S0 |
Methodological Approaches in Pcbp2 Gpx4 Research
Biochemical and Molecular Biological Assays
A variety of assays are routinely utilized to probe the complex interplay between PCBP2 and GPX4. These techniques provide insights at both the protein and mRNA levels, offering a comprehensive view of their cellular dynamics.
Co-immunoprecipitation (Co-IP) and Mass Spectrometry (MS)
Co-immunoprecipitation (Co-IP) is a fundamental technique used to investigate protein-protein interactions. This method involves using an antibody specific to one protein (the "bait") to pull it down from a cell lysate, and then checking if another protein (the "prey") is also present in the precipitated complex. Studies have utilized Co-IP to demonstrate interactions between PCBP2 and other proteins, such as TRIB2, clarifying their association. nih.govresearchgate.net Reciprocal Co-IP experiments have further confirmed such interactions, for instance, showing the binding between TRIB2 and PCBP2. nih.govresearchgate.net In the context of GPX4, Co-IP has been employed to identify potential interacting partners. For example, immunoprecipitation coupled with mass spectrometry (IP-MS) was used to identify NEDD4, an E3 ubiquitin ligase, as a potential interacting partner of GPX4. mdpi.com Similarly, the interaction between Cystatin (CST) and GPX4 has been confirmed through co-immunoprecipitation and mass spectrometry analysis. frontiersin.orgfrontiersin.org Co-IP has also been used to demonstrate the interaction between MMP9 and GPX4. nih.gov
Protein Expression Analysis (Western Blot, Immunofluorescence)
Immunofluorescence microscopy allows for the visualization of protein localization within cells or tissues. This technique utilizes fluorescently labeled antibodies to pinpoint the cellular compartments where PCBP2 and GPX4 are present. Immunostaining assays have been used to validate the decreased levels of GPX4 protein in SARS-CoV-2-infected cells. ahajournals.org Immunofluorescence staining has also been applied to study the differential expression and localization of PCBP2 in tissues like the spinal cord. researchgate.netresearchgate.net
mRNA Expression Analysis (qPCR, RNA Sequencing)
Investigating the mRNA levels of PCBP2 and GPX4 provides insights into their transcriptional regulation. Quantitative polymerase chain reaction (qPCR) is a sensitive method for measuring the abundance of specific mRNA transcripts. qPCR experiments have been used to assess the mRNA levels of GPX4 under different conditions, such as after TRIB2 knockout or in response to specific treatments. nih.govplos.orgresearchgate.netahajournals.org These studies have suggested that PCBP2 and TRIB2 regulate GPX4 protein stability rather than GPX4 mRNA levels in certain contexts. nih.govresearchgate.net
RNA sequencing (RNA-seq) provides a comprehensive view of the transcriptome, allowing for the identification of differentially expressed genes, including PCBP2 and GPX4, in a given sample. RNA-seq analysis has been employed to investigate the underlying mechanisms of various conditions, revealing changes in the expression of genes involved in ferroptosis, including GPX4 and PCBP2. nih.govahajournals.orgsemanticscholar.org For example, RNA-seq analysis of triptolide-injured cells hinted at the involvement of ferroptosis and identified differentially expressed genes. semanticscholar.org
Protein Stability and Degradation Assays (e.g., Cycloheximide Chase)
To understand how the cellular levels of PCBP2 and GPX4 are controlled, protein stability and degradation assays are employed. Cycloheximide chase assays are a common technique to measure protein half-life by inhibiting protein synthesis and then monitoring the decay of the existing protein over time, typically by Western blotting. wikipedia.org Cycloheximide chase experiments have been used to demonstrate that TRIB2 and PCBP2 regulate GPX4 protein stability. nih.govresearchgate.net These assays have shown that high glucose accelerates GPX4 protein degradation via the ubiquitin-proteasome pathway. mdpi.com Cycloheximide chase assays have also indicated that the protein half-life of GPX4 becomes shorter after certain treatments. columbia.edu
Ubiquitination Assays
Ubiquitination is a crucial post-translational modification that can target proteins for degradation via the proteasome. Ubiquitination assays are used to detect and analyze the ubiquitination status of proteins like PCBP2 and GPX4. These assays often involve immunoprecipitation of the target protein followed by Western blotting with antibodies specific for ubiquitin or different types of ubiquitin linkages (e.g., K48-linked ubiquitination, which often signals for proteasomal degradation). Studies have shown that TRIB2 and PCBP2 can reduce the K48-ubiquitination of GPX4, helping to maintain its expression. nih.govresearchgate.net High glucose treatment has also been shown to up-regulate the ubiquitination level of GPX4. frontiersin.orgfrontiersin.org Ubiquitination of GPX4 at specific lysine (B10760008) residues (e.g., Lys107, Lys162, and Lys167) has been revealed through proteomic analysis. frontiersin.orgfrontiersin.org
Measurement of Lipid Peroxidation Markers (e.g., MDA, 4-HNE, C11-BODIPY)
Since GPX4 plays a critical role in reducing lipid hydroperoxides and preventing ferroptosis, measuring lipid peroxidation markers is essential in studies involving GPX4. Malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) are common byproducts of lipid peroxidation and serve as indicators of oxidative damage. nih.govworldscientific.comd-nb.info These markers are typically measured using various biochemical assays or analytical techniques. researchgate.netnih.govsemanticscholar.org
C11-BODIPY (BODIPY™ 581/591 C11) is a fluorescent probe widely used to assess lipid peroxidation in live cells. researchgate.netspringernature.com The fluorescence emission of C11-BODIPY shifts from red to green upon oxidation, allowing for the detection and quantification of lipid peroxides using fluorescence microscopy or flow cytometry. springernature.com The C11-BODIPY assay is considered a commonly used and effective method for detecting lipid peroxidation levels indicative of ferroptosis. springernature.com Studies investigating ferroptosis, often linked to GPX4 activity, frequently utilize these markers to assess the extent of lipid oxidative damage. researchgate.netresearchgate.netnih.gov For example, increased levels of MDA and 4-HNE have been observed in conditions where ferroptosis is induced.
Iron Content Determination (e.g., Fe2+ Levels)
Measuring intracellular iron content, specifically ferrous iron (Fe2+), is a crucial method in studies involving GPX4 and PCBP2, particularly in the context of ferroptosis, which is characterized by iron-dependent lipid peroxidation. researchgate.netresearchgate.netresearchgate.netfrontiersin.org Increased intracellular iron concentration is a hallmark of ferroptosis. frontiersin.orgnih.gov
Methodological approaches for determining iron levels include the use of colorimetric assay kits designed to measure ferrous iron (Fe2+) in cell lysates or tissue homogenates. researchgate.netelabscience.commedsci.org These kits typically involve a color reaction where a chromogen specifically binds to Fe2+, producing a colored complex that can be quantified spectrophotometrically. For instance, the Ferrous Iron Colorimetric Assay Kit has been employed to measure Fe2+ levels in cells and tissues. researchgate.netmedsci.org
Research findings using these methods have shown alterations in Fe2+ levels under conditions affecting PCBP2 or GPX4. For example, studies investigating ferroptosis have measured Fe2+ accumulation as an indicator of this cell death pathway being activated or inhibited. researchgate.netresearchgate.netresearchgate.netnih.gov The influence of PCBP2 and GPX4 on iron metabolism is an active area of investigation, with PCBP2 known to play a role as an iron chaperone involved in intracellular iron transport. researchgate.netfrontiersin.orgresearchgate.net
Glutathione (B108866) (GSH) and Superoxide (B77818) Dismutase (SOD) Activity Assays
Assays for measuring the levels of reduced glutathione (GSH) and the activity of superoxide dismutase (SOD) are commonly used to assess the cellular antioxidant status in research involving GPX4 and PCBP2. researchgate.netresearchgate.netnih.govmedsci.orgfrontiersin.org GPX4 is a key enzyme in the defense against oxidative stress, utilizing GSH as a cofactor to reduce lipid hydroperoxides. frontiersin.org SOD enzymes are critical for scavenging superoxide radicals, another type of reactive oxygen species (ROS). researchgate.net
Methodologies include colorimetric assay kits for quantifying GSH levels and determining SOD activity in cell and tissue samples. nih.govelabscience.commedsci.orgfrontiersin.org For GSH measurement, kits often utilize enzymatic recycling methods where GSH is oxidized and then reduced back by glutathione reductase in the presence of NADPH, with the change in absorbance at 340 nm being monitored. SOD activity assays, such as the WST-1 method, typically measure the enzyme's ability to inhibit the reduction of a tetrazolium salt by superoxide radicals. nih.govmedsci.org
Studies have demonstrated that GPX4 overexpression can lead to increased intracellular glutathione concentrations. oncotarget.com Conversely, conditions that induce ferroptosis, often linked to decreased GPX4 activity, can result in GSH depletion. frontiersin.orgmdpi.com Research has also explored the relationship between GPX4 and SOD activity, with some studies indicating that GPX4 overexpression can improve SOD activity nih.gov, although other findings might suggest complex or context-dependent effects.
Protein-Protein Interaction Assays (e.g., Mammalian 2-Hybrid, Proximity Ligation Assay)
Investigating protein-protein interactions is essential for understanding how PCBP2 and GPX4 may function together or in concert with other proteins within cellular pathways. While direct physical interaction between PCBP2 and GPX4 has not been prominently reported in the provided search results, these proteins are known to interact with other cellular factors, and techniques like Proximity Ligation Assay (PLA) and potentially methods like mammalian two-hybrid can be applied to explore such interactions.
Proximity Ligation Assay (PLA) allows for the visualization and detection of protein interactions with high specificity in situ. This method has been successfully used to demonstrate interactions between GPX4 and other proteins, such as PP2A-B55β, particularly under specific cellular conditions like treatment with certain compounds. thno.org PLA involves using antibodies against two target proteins, each conjugated to a unique DNA probe. If the proteins are in close proximity, the DNA probes can be ligated and amplified, producing a detectable signal. thno.org
Mammalian two-hybrid assays are another technique used to study protein-protein interactions in a cellular context. This method typically involves fusing the proteins of interest to DNA-binding and activation domains, and interaction between the proteins reconstitutes a functional transcription factor that drives the expression of a reporter gene. While the provided searches did not explicitly mention using mammalian two-hybrid for PCBP2-GPX4, it is a standard technique for exploring potential protein interactions.
Research has shown PCBP2 interacting with various proteins involved in processes like antiviral signaling and mRNA regulation uniprot.orgnih.gov, while GPX4 interacts with proteins involved in mitochondrial processes genecards.orgidentifiers.org. Studies have also used techniques like RNA-binding protein immunoprecipitation (RIP) to show PCBP2 binding to specific mRNAs, including potentially GPX4 mRNA, suggesting post-transcriptional regulatory links rather than direct protein-protein interaction. researchgate.net
Genetic Manipulation Techniques
Genetic manipulation techniques are fundamental to studying the cellular functions of PCBP2 and GPX4 by altering their expression levels.
Gene Knockout and Knockdown (e.g., siRNA, CRISPR-Cas9)
Gene knockout and knockdown techniques are widely used to reduce or eliminate the expression of PCBP2 and GPX4 to understand their necessity in various cellular processes.
siRNA (small interfering RNA) is a common method for achieving temporary gene knockdown by targeting specific mRNA sequences for degradation. licorbio.com Studies have utilized siRNA to reduce PCBP2 expression, observing effects on downstream targets and cellular phenotypes like proliferation and apoptosis. nih.govspandidos-publications.comfrontiersin.org Similarly, siRNA-mediated knockdown of GPX4 has been employed to investigate its role in ferroptosis and other cellular outcomes. nih.govnih.gov
CRISPR-Cas9 is a powerful gene editing technology that allows for precise and permanent knockout of genes by introducing double-strand breaks in the DNA sequence, leading to gene inactivation. licorbio.com CRISPR-Cas9 has been successfully used to generate stable cell lines with PCBP2 knockout nih.gov and GPX4 knockout. elifesciences.org Conditional knockout mouse models for PCBP2 have also been developed using Cre-loxP system, enabling tissue-specific or inducible gene deletion. jax.org
Studies employing these techniques have revealed critical roles for both proteins. For instance, GPX4 knockout or knockdown is a well-established method to induce ferroptosis. nih.govelifesciences.orgtandfonline.com PCBP2 knockdown has been shown to increase sensitivity to ferroptosis in some cell types. researchgate.netresearchgate.net
Table 1: Examples of Gene Knockdown/Knockout Effects
| Target Gene | Technique | Observed Effect | Source |
| PCBP2 | siRNA | Decreased TAp73 expression, decreased cell growth | nih.govjci.org |
| PCBP2 | CRISPR-Cas9 | Decreased TAp73 expression | nih.gov |
| PCBP2 | Knockdown | Increased sensitivity to ferroptosis | researchgate.netresearchgate.net |
| GPX4 | siRNA | Increased ferroptosis-like death, inhibited SOD activity | nih.gov |
| GPX4 | CRISPR-Cas9 | Decreased viability in cold, induced ferroptosis | elifesciences.org |
Gene Overexpression
Conversely, gene overexpression techniques are used to increase the cellular levels of PCBP2 or GPX4 to study the consequences of elevated expression and to potentially rescue phenotypes caused by knockdown or knockout.
Overexpression is typically achieved by transfecting cells with plasmids or viral vectors containing the coding sequence of the target protein. nih.govoncotarget.comelifesciences.org This leads to increased synthesis of the protein.
Research involving GPX4 overexpression has consistently shown that elevated levels of this enzyme confer resistance to various forms of cell death, including ferroptosis and apoptosis, by reducing lipid hydroperoxide accumulation. oncotarget.comtandfonline.comnih.govresearchgate.net
Overexpression of PCBP2 has been studied in various contexts, with findings suggesting roles in promoting cell proliferation and potentially contributing to drug resistance in certain cancers. nih.govspandidos-publications.comelifesciences.org The specific effects of PCBP2 overexpression can vary depending on the cell type and experimental conditions.
Table 2: Examples of Gene Overexpression Effects
| Target Gene | Technique | Observed Effect | Source |
| PCBP2 | Overexpression | Increased TAp73 expression, increased cell viability, promoted proliferation | nih.govspandidos-publications.comelifesciences.org |
| GPX4 | Overexpression | Increased resistance to cell death (ferroptosis, apoptosis), reduced lipid hydroperoxides | oncotarget.comtandfonline.comnih.govresearchgate.net |
| GPX4 | Overexpression | Increased intracellular glutathione, decreased intracellular radicals | oncotarget.com |
| GPX4 | Overexpression | Increased cell viability and SOD activity under heat stress | nih.gov |
In vitro and Ex vivo Cellular Models
Cellular models, both in vitro (using established cell lines) and ex vivo (using cells isolated from organisms), are fundamental for studying the specific functions of PCBP2 and GPX4, investigating their interactions, and testing the effects of various interventions in a controlled environment.
Primary Cell Cultures (e.g., Macrophages)
Primary cell cultures, derived directly from living tissues, offer a more physiologically relevant model compared to immortalized cell lines. Macrophages are an example of primary cells used in PCBP2 and GPX4 research, particularly in the context of inflammation and ferroptosis.
Studies using primary macrophages have investigated the role of GPX4 in preventing ferroptosis. For instance, research using bone marrow-derived macrophages (BMDMs) from mice with conditional deletion of Gpx4 demonstrated that GPX4 is required to sustain cell survival in alternatively activated macrophages uzh.ch. Gpx4-deficient macrophages triggered ferroptosis in vitro and in vivo following certain stimuli uzh.ch.
Primary splenic macrophages have also been used to study the effects of hypoxia exposure, showing that hypoxia can enhance ferroptosis in these cells, with alterations observed in iron and lipid ROS levels, cell viability, and expression of ferroptosis-related proteins like GPX4 elifesciences.org. Inhibition of ferroptosis in these primary macrophage cultures was shown to relieve the hypoxia-induced effects elifesciences.org.
Furthermore, primary macrophages treated with specific stimuli have exhibited reduced cell viability, increased oxidative stress, and downregulated protein expression of GPX4, indicating that ferroptosis can be the primary mode of cell death under certain inflammatory conditions mdpi.com. These studies highlight the importance of primary macrophage cultures in understanding the context-dependent roles of GPX4 in cell survival and ferroptosis in immune cells. While PCBP2-deficient mice and primary cells were mentioned in a study related to GPX2 and autophagy researchgate.net, a direct link to GPX4 research in primary macrophages was not explicitly detailed in the provided snippets.
Future Research Directions
Elucidation of Atomic-Level Structural Details for PCBP2-GPX4 Complex
Understanding the precise structural arrangement and interaction interfaces within the PCBP2-GPX4 complex at an atomic level is a critical future research direction. While structural information exists for individual GPX4, including crystal structures at high resolution, and for the KH domains of PCBP2 interacting with nucleic acids, the atomic structure of the PCBP2-GPX4 protein-protein complex remains largely unknown rcsb.orgbiorxiv.orgresearchgate.netresearchgate.netresearchgate.netnih.govrcsb.org.
Determining the atomic structure of the PCBP2-GPX4 complex would provide invaluable insights into how these two proteins interact, which specific domains or residues are involved in their binding, and how this interaction might be regulated. Techniques such as X-ray crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for this endeavor nih.govfrontiersin.org. Advances in Cryo-EM have made it increasingly possible to study the structures of protein complexes that are difficult to crystallize or are part of larger cellular machinery frontiersin.org. Furthermore, computational approaches, including molecular dynamics simulations and protein-protein docking, can complement experimental studies by providing dynamic information and predicting interaction modes biospace.com.
Elucidating the structural details of the PCBP2-GPX4 complex is crucial for several reasons:
It would reveal the molecular basis for their functional interplay, such as how PCBP2 might influence GPX4 activity or localization, or how GPX4 might be affected by PCBP2-mediated iron trafficking.
It could identify potential allosteric sites or cryptic pockets within the complex that could be targeted by small molecules for therapeutic intervention biospace.com.
It would provide a foundation for structure-based drug design efforts aimed at modulating the PCBP2-GPX4 interaction in disease states.
Challenges in this area include obtaining stable and homogeneous preparations of the PCBP2-GPX4 complex for structural studies and potentially capturing transient or dynamic interactions. However, overcoming these challenges is vital for a complete understanding of the PCBP2-GPX4 axis.
Comprehensive Mapping of Additional Upstream and Downstream Signaling Pathways
While the involvement of the PCBP2-GPX4 axis in ferroptosis and iron metabolism is established, a comprehensive mapping of all relevant upstream signals that regulate this axis and the downstream pathways influenced by it is still needed.
Upstream regulation of the PCBP2-GPX4 axis could involve various signaling molecules, post-translational modifications, or interactions with other proteins and non-coding RNAs. For example, GPX4 expression and activity are known to be influenced by the NRF2- antioxidant response element pathway, which is activated under oxidative stress techscience.comnih.govfrontiersin.orgfrontiersin.org. Additionally, GPX4 can undergo post-translational modifications like ubiquitination, which can affect its stability and function frontiersin.org. PCBP2's activity is regulated by its iron-binding status and its interactions with other proteins and RNA molecules uniprot.organtibodies-online.comnih.govijbs.comfrontiersin.org. Future research should aim to identify and characterize the full spectrum of signals and factors that converge on PCBP2 and GPX4 to modulate their expression, localization, interaction, and activity. This could involve systematic approaches such as phosphoproteomics, ubiquitination studies, and screens for interacting partners.
Downstream of the PCBP2-GPX4 axis, further investigation is required to fully understand all the cellular processes and pathways that are directly or indirectly impacted by its activity. Beyond the well-established link to ferroptosis, the PCBP2-GPX4 axis may influence other forms of cell death, inflammatory responses, metabolic pathways, and cellular signaling cascades. For instance, PCBP2's role in RNA binding suggests potential links to mRNA stability and translation of genes involved in various pathways uniprot.organtibodies-online.comnih.govwikipedia.org. Similarly, GPX4's impact on lipid peroxidation can have widespread effects on membrane integrity and signaling. Mapping these downstream effects comprehensively will require integrated approaches utilizing transcriptomics, proteomics, lipidomics, and functional cellular assays.
Understanding the complete network of upstream and downstream pathways connected to the PCBP2-GPX4 axis will provide a holistic view of its cellular functions and reveal potential points for therapeutic intervention at different levels of regulation.
Investigation of PCBP2-GPX4 Axis in Diverse Biological Contexts and Physiological Processes
The PCBP2-GPX4 axis is implicated in ferroptosis, which is relevant to a growing number of diseases. Future research should investigate the specific roles and mechanisms of the PCBP2-GPX4 axis in a wider range of biological contexts and physiological processes.
Current research highlights the involvement of this axis in cancer, where modulating ferroptosis can be a therapeutic strategy techscience.commdpi.comresearchgate.netfrontiersin.orgmdpi.com. However, the specific contribution of the PCBP2-GPX4 interaction may vary depending on the cancer type and its metabolic state. Further studies are needed to define the precise role of the PCBP2-GPX4 axis in different cancers and to determine if targeting this axis is a viable therapeutic approach.
Neurodegenerative diseases are another area where ferroptosis and iron dysregulation are implicated physiology.orgmdpi.comimrpress.compitt.edujst.go.jp. Investigating how the PCBP2-GPX4 axis functions in neurons and glial cells, and how its dysregulation contributes to neuronal death in conditions like Alzheimer's and Parkinson's disease, is a critical area for future research. mdpi.comimrpress.compitt.edujst.go.jp.
Beyond cancer and neurodegeneration, the PCBP2-GPX4 axis may play roles in other physiological processes and diseases where oxidative stress, lipid metabolism, or iron homeostasis are involved. These could include cardiovascular diseases, kidney injury, infectious diseases, and developmental processes physiology.orgimrpress.com. Research should explore the specific context-dependent functions of PCBP2 and GPX4 and their interaction in these diverse settings.
Utilizing in vitro cell models, in vivo animal models, and studies with human patient samples will be essential to investigate the PCBP2-GPX4 axis in these various biological contexts. Techniques such as conditional gene knockout or knockdown, overexpression studies, and the use of specific inhibitors or activators of PCBP2 or GPX4 will be valuable tools.
Development of Advanced Methodologies for Studying Protein-RNA and Protein-Protein Interactions in this Axis.
Given that PCBP2 is an RNA-binding protein and both PCBP2 and GPX4 are proteins that likely interact with other proteins, the development and application of advanced methodologies for studying protein-RNA and protein-protein interactions are crucial for advancing research on the PCBP2-GPX4 axis.
Traditional methods for studying protein-RNA interactions include RNA immunoprecipitation (RIP), RNA pull-down assays, and electrophoretic mobility shift assays (EMSA) nih.govnih.gov. For protein-protein interactions, techniques like co-immunoprecipitation (Co-IP), pull-down assays, yeast two-hybrid systems, and far-western blotting are commonly used nih.gov. However, these methods can sometimes lack sensitivity, specificity, or the ability to capture transient or weak interactions in their native cellular environment.
Future research should leverage and further develop advanced methodologies such as:
Crosslinking-Immunoprecipitation followed by sequencing (CLIP-seq) variants: These techniques can provide genome-wide maps of RNA binding sites for PCBP2, revealing the repertoire of RNA molecules it interacts with and potentially co-regulates with GPX4-related processes nih.gov.
Proximity Ligation Assay (PLA): This method allows for the detection and visualization of protein-protein interactions with spatial resolution in fixed or live cells nih.gov.
Quantitative proteomics approaches (e.g., AP-MS, BioID, proximity labeling): These techniques can identify novel protein partners of PCBP2 and GPX4 in an unbiased manner, providing a more complete picture of the protein complexes they are part of nih.gov. Proximity labeling techniques like BioID can capture transient interactions occurring in specific cellular compartments nih.gov.
Single-molecule techniques: Methods such as single-molecule fluorescence resonance energy transfer (smFRET) can provide insights into the dynamics and conformational changes associated with PCBP2-RNA, GPX4-protein, or PCBP2-GPX4 interactions.
In cellulo structural methods (e.g., in-cell NMR, Cryo-ET): These emerging techniques allow for the study of protein structures and interactions within their native cellular environment, overcoming limitations of in vitro studies frontiersin.org.
Q & A
Q. What repositories are recommended for sharing PCBP2-GPX4 datasets and reagents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
